molecular formula C8H5F4NO B1289559 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 1448858-55-6

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No.: B1289559
CAS No.: 1448858-55-6
M. Wt: 207.12 g/mol
InChI Key: SUKJQJUGDUYPQO-UHFFFAOYSA-N
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Description

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C8H5F4NO It is characterized by the presence of an amino group, a fluorine atom on the phenyl ring, and a trifluoromethyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-3-fluorobenzonitrile with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The amino and fluorine groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUKJQJUGDUYPQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201226663
Record name 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448858-55-6
Record name 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1448858-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201226663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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